molecular formula C11H9N5O5 B11016656 Methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate

Methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate

Cat. No.: B11016656
M. Wt: 291.22 g/mol
InChI Key: WNVRMXOEZDLNPF-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-[(4H-1,2,4-triazol-4-ylamino)carbonyl]benzoate is a complex organic compound that features a nitro group, a triazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-5-[(4H-1,2,4-triazol-4-ylamino)carbonyl]benzoate typically involves multiple steps One common method starts with the nitration of methyl benzoate to introduce the nitro groupThe final step involves the formation of the amide bond between the triazole and the benzoate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-[(4H-1,2,4-triazol-4-ylamino)carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-nitro-5-[(4H-1,2,4-triazol-4-ylamino)carbonyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-[(4H-1,2,4-triazol-4-ylamino)carbonyl]benzoate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring can act as a bioisostere for amide bonds, potentially altering the compound’s interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-5-[(4H-1,2,4-triazol-4-ylamino)carbonyl]benzoate is unique due to the combination of its nitro group, triazole ring, and benzoate ester, which confer specific chemical and physical properties that are valuable in various applications.

Properties

Molecular Formula

C11H9N5O5

Molecular Weight

291.22 g/mol

IUPAC Name

methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate

InChI

InChI=1S/C11H9N5O5/c1-21-11(18)8-2-7(3-9(4-8)16(19)20)10(17)14-15-5-12-13-6-15/h2-6H,1H3,(H,14,17)

InChI Key

WNVRMXOEZDLNPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-]

solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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